K-252b

Descripción general

Descripción

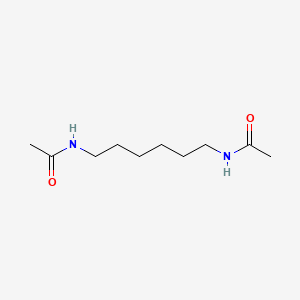

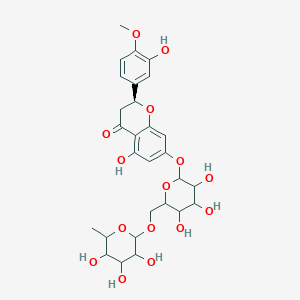

(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid is an indolocarbazole compound isolated from the actinomycete Nocardiopsis. It is known for its role as an ectoprotein kinase inhibitor, which means it inhibits kinases that are located outside the cell membrane.

Aplicaciones Científicas De Investigación

(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a tool to study kinase inhibition and to develop new kinase inhibitors.

Biology: (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid is used to investigate the role of kinases in various biological processes, including cell signaling and differentiation.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases related to kinase dysregulation, such as cancer and neurodegenerative disorders.

Industry: (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid is used in the development of new drugs and in the study of protein kinases in industrial research settings .

Mecanismo De Acción

Target of Action

K-252b, also known as K252b, is a potent inhibitor of various protein kinases . It primarily targets protein kinase A, G, and C . These kinases play crucial roles in cellular signal transduction, controlling cell growth, differentiation, and metabolism .

Mode of Action

This compound acts by interfering at or near the ATP binding site of the protein kinases . This interaction inhibits the kinase activity, preventing the transfer of phosphate groups from ATP to specific substrates within the cell . The highest inhibition potency is observed for protein kinase C, with a Ki value of 20 nM .

Biochemical Pathways

This compound’s inhibition of protein kinases affects multiple biochemical pathways. For instance, it controls neurite formation by inhibiting Nerve Growth Factor (NGF)-induced neurite outgrowth of PC12 cells . This inhibition is dose-dependent, with higher concentrations of this compound leading to more NGF-induced neurite outgrowth inhibition .

Pharmacokinetics

It is known that this compound is soluble in dmso and methanol , suggesting it may have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

At the molecular level, this compound’s inhibition of protein kinases leads to changes in cellular processes. For example, it can potentiate the neurotrophin-3-induced tyrosine phosphorylation of Trk on PC12 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of glucose can affect the compound’s action. When this compound is present in very low concentrations, it prolongs the survivorship of hippocampal, septal, and cortical neurons deprived of glucose . .

Análisis Bioquímico

Biochemical Properties

K-252b plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinase C . It interacts with this enzyme, causing a dose-dependent inhibition . The IC50 values (the concentrations causing 50% inhibition) for the effects of this compound on the rat brain enzyme were found to be 38.3 nM .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily linked to its inhibitory action on protein kinase C . This enzyme plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism. Therefore, the inhibition of protein kinase C by this compound can significantly influence cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with protein kinase C, leading to the inhibition of this enzyme . This interaction can result in changes in gene expression and cellular metabolism, given the pivotal role of protein kinase C in these processes .

Temporal Effects in Laboratory Settings

Current studies primarily focus on its immediate inhibitory effects on protein kinase C .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have been studied, with a focus on its inhibitory action on protein kinase C

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with protein kinase C . This enzyme plays a key role in several metabolic processes, and the inhibition of protein kinase C by this compound can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. Given its interaction with protein kinase C, it is likely that this compound interacts with transporters or binding proteins associated with this enzyme .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are subjects of ongoing investigation. Given its interaction with protein kinase C, it is plausible that this compound may be directed to specific compartments or organelles where this enzyme is active .

Métodos De Preparación

(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid is synthesized through a series of complex organic reactions. The synthetic route typically involves the isolation of the compound from the actinomycete Nocardiopsis. The process includes several steps of purification and crystallization to obtain the final product.

Análisis De Reacciones Químicas

(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparación Con Compuestos Similares

(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid is related to other indolocarbazole compounds such as K252a and staurosporine. While K252a is a potent inhibitor of protein kinase C and is cell-permeable, (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid is not cell-permeable and is used to inhibit extracellular kinases. Staurosporine, another related compound, is a broad-spectrum kinase inhibitor with applications in cancer research. The uniqueness of (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid lies in its specificity for ectoprotein kinases and its ability to modulate extracellular signaling pathways .

Similar Compounds

K252a: A cell-permeable inhibitor of protein kinase C.

Staurosporine: A broad-spectrum kinase inhibitor used in cancer research.

Indolocarbazole derivatives: Various compounds with similar structures and kinase inhibitory properties .

Propiedades

IUPAC Name |

(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O5/c1-25-26(33,24(31)32)10-17(34-25)28-15-8-4-2-6-12(15)19-20-14(11-27-23(20)30)18-13-7-3-5-9-16(13)29(25)22(18)21(19)28/h2-9,17,33H,10-11H2,1H3,(H,27,30)(H,31,32)/t17-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSOPBXQXSAAAC-PLZPTFKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433626 | |

| Record name | (5S,6R,8R)-6-Hydroxy-5-methyl-13-oxo-5,6,7,8,14,15-hexahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99570-78-2 | |

| Record name | (5S,6R,8R)-6-Hydroxy-5-methyl-13-oxo-5,6,7,8,14,15-hexahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of K252b?

A1: K252b acts as a protein kinase inhibitor, primarily targeting the ATP-binding site of these enzymes [, ]. This inhibition disrupts the phosphorylation of downstream signaling molecules, ultimately influencing various cellular processes.

Q2: What are the downstream consequences of K252b-mediated inhibition of ecto-protein kinases in synapse formation?

A2: Research suggests that inhibiting ecto-protein kinase activity with K252b disrupts synapse formation in cultured rat cortical neurons [, ]. This finding highlights the crucial role of ecto-protein kinase-mediated phosphorylation in synapse development.

Q3: What is the molecular formula and weight of K252b?

A3: The molecular formula of K252b is C27H21N3O5, and its molecular weight is 467.47 g/mol.

Q4: Does K252b’s ability to penetrate cell membranes differ from its analogues?

A4: Yes, K252b demonstrates lower membrane permeability compared to its close analogue, K252a [, ]. This difference in membrane solubility influences their respective potencies and cytotoxicities in cellular assays.

Q5: How do structural modifications of the sugar moiety in K252 compounds influence their activity?

A5: Research has shown that altering the sugar component of K252 compounds can lead to significant changes in their specificity toward different protein kinases []. These modifications can also result in the emergence of stimulatory effects on nerve cells, in contrast to the typical inhibitory action.

Q6: Are there any known structure-activity relationships for the anti-kinetoplastid activity of K252b and its analogues?

A6: While K252b and related indolocarbazoles exhibit anti-kinetoplastid activity, further research is needed to establish definitive structure-activity relationships []. Exploring these relationships could pave the way for developing more potent and selective anti-parasitic agents.

Q7: What is the impact of K252b on placental development?

A7: In vivo studies in pregnant mice have revealed that K252b, unlike its cell-permeable analogue K252a, does not hinder placental development []. This difference in effect can be attributed to K252b’s limited ability to cross the plasma membrane and affect intracellular signaling pathways.

Q8: How does K252b affect seizure-induced damage and memory impairment?

A8: Interestingly, subcutaneous administration of K252b prior to kainic acid-induced seizures in rats provides neuroprotective effects, attenuating hippocampal neuronal damage and improving spatial memory performance []. These findings suggest that K252b might have therapeutic potential for neurological disorders involving excitotoxicity.

Q9: What role does K252b play in the context of acetylcholine release at neuromuscular junctions?

A9: K252b, unlike its membrane-permeable counterpart K252a, does not directly affect acetylcholine release at neuromuscular junctions []. This observation highlights the importance of intracellular TrkB receptor signaling in modulating acetylcholine release.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

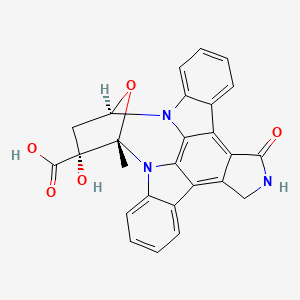

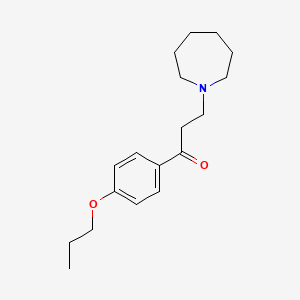

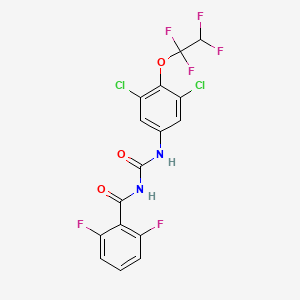

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)